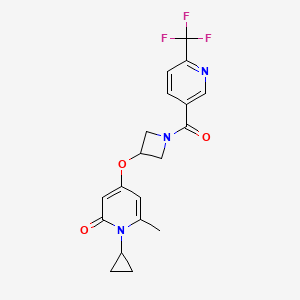

1-cyclopropyl-6-methyl-4-((1-(6-(trifluoromethyl)nicotinoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex molecules involving cyclopropyl, azetidine, and pyridone frameworks often requires meticulous planning and execution. While specific details on the synthesis of this exact molecule are scarce, insights can be drawn from related compounds. For instance, Doll et al. (1999) describe the synthesis of a potent ligand for nicotinic acetylcholine receptors, emphasizing the role of azetidine and pyridine components in biological activity (Doll et al., 1999). Such synthetic routes typically involve multiple steps, including the construction of the azetidine ring, introduction of the cyclopropyl group, and final assembly with the pyridinone moiety, showcasing the complexity of synthesizing such molecules.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound's synthesis involves complex chemical reactions highlighting its potential for modification and application in various fields. For instance, studies on the synthesis and evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone showcase the antidepressant and nootropic agents' potential, indicating the broader applicability of similar compounds in central nervous system (CNS) therapies (Thomas, Nanda, Kothapalli, & Hamane, 2016). Another research on the synthesis of Acyclovir and HBG Analogues introduces methods for creating nicotinonitrile O-acyclonucleosides, underscoring the compound's flexibility for developing new therapeutic agents (Moustafa, El‐Sayed, Haikal, & El Ashry, 2011).

Biological Evaluation and Therapeutic Potential

Research on nicotinic acetylcholine receptor binding properties of azetidine derivatives, such as the study on 2-fluoro-3-[(2(S)-2-azetidinylmethoxy]pyridine, reveals its suitability for positron emission tomography (PET) imaging of nicotinic receptors, highlighting the compound's potential in diagnostic applications and CNS disorder treatments (Doll et al., 1999). Furthermore, studies on azabicyclic amino acids through stereoselective dearomatizing cyclization of N-nicotinoyl glycine derivatives contribute to the development of novel azabicyclic and azaspirocyclic lactams, which could have implications in designing new drugs with CNS activity (Arnott, Clayden, & Hamilton, 2006).

Propriétés

IUPAC Name |

1-cyclopropyl-6-methyl-4-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]oxypyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O3/c1-11-6-14(7-17(26)25(11)13-3-4-13)28-15-9-24(10-15)18(27)12-2-5-16(23-8-12)19(20,21)22/h2,5-8,13,15H,3-4,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQMDUSGIVDBLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CN=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopropyl-6-methyl-4-((1-(6-(trifluoromethyl)nicotinoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one](/img/structure/B2497209.png)

![3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2497211.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2497212.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2497215.png)

![(Z)-ethyl 5-oxo-1-phenethyl-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2497218.png)

![N-(2-methoxy-5-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2497226.png)